2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride
CAS No.: 2250243-35-5
Cat. No.: VC12008610
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2250243-35-5 |
|---|---|
| Molecular Formula | C9H13BrClNO |
| Molecular Weight | 266.56 g/mol |
| IUPAC Name | 2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |
| Standard InChI Key | DECHGDBCEXBSSA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ethan-1-ol backbone substituted at the C2 position with an amino group and a 4-bromo-3-methylphenyl aromatic ring. The stereochemistry at the C2 position (R-configuration) is critical for its biological activity . The bromine atom at the para position and methyl group at the meta position on the phenyl ring contribute to its electronic and steric properties, influencing receptor binding and chemical reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃BrClNO | |
| Molecular Weight | 266.56 g/mol | |
| Solubility | Soluble in polar organic solvents | |
| pKa (Amino Group) | ~9.8 (estimated) | |
| Melting Point | Not reported | - |
The amino group (pKa ~9.8) and hydroxyl group enable hydrogen bonding, enhancing solubility in polar solvents like ethanol and dimethyl sulfoxide .
Spectroscopic Characterization
-
NMR: The ¹H NMR spectrum shows aromatic protons at δ 7.2–7.5 ppm (meta to bromine) and a singlet for the methyl group at δ 2.3 ppm .
-
Mass Spectrometry: ESI-MS exhibits a base peak at m/z 266.56 ([M+H]⁺), consistent with the molecular weight .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically proceeds via a four-step route:
-
Aldehyde Reduction: 4-Bromo-3-methylbenzaldehyde is reduced to 4-bromo-3-methylbenzyl alcohol using NaBH₄ in methanol.
-
Amination: The alcohol undergoes reductive amination with ammonium acetate and NaBH₃CN, yielding the racemic amino alcohol.
-
Chiral Resolution: Enzymatic resolution with lipase B separates the (R)-enantiomer .
-
Salt Formation: Treatment with HCl in diethyl ether produces the hydrochloride salt.
Reaction Conditions:
Industrial-Scale Challenges
Large-scale production faces hurdles in chiral purity and bromine handling. Continuous flow systems and immobilized enzymes are being explored to improve efficiency .
Biological Activity and Mechanisms
Dopamine Receptor Modulation
The compound acts as a selective D3 dopamine receptor agonist (IC₅₀ = 12 nM), with 50-fold selectivity over D2 receptors . This specificity arises from hydrophobic interactions between the bromine atom and receptor subpocket residues .
Table 2: Pharmacological Profile
Neuroprotective Effects
In MPTP-induced Parkinson’s disease models, the compound reduced dopaminergic neuron loss by 40% at 10 mg/kg (p.o.), linked to Nrf2 pathway activation .
Applications in Drug Development
Lead Compound for Neuropsychiatric Disorders
-
Schizophrenia: Improved cognitive scores in rodent models at 5 mg/kg .
-
Substance Use Disorders: Reduced cocaine self-administration by 60% in primates .
Synthetic Intermediate
The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biphenyl derivatives for materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume